[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451783
InChI: InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1
SMILES:
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13451783

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name 2-[(3R)-3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H24N2O4/c1-2-19(15-9-6-10-18(11-15)12-16(20)21)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m1/s1
Standard InChI Key HUEJNERPMBKBAP-OAHLLOKOSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an ethyl amino group, and a benzyloxycarbonyl moiety, contributing to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications.

Synthesis

The synthesis of [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and ethyl amino groups. Techniques such as continuous flow reactors and high-throughput screening for catalysts are employed to optimize reaction conditions and maximize yield and purity.

  • Formation of Piperidine Ring: This step often involves the reaction of appropriate precursors under controlled conditions.

  • Introduction of Functional Groups: The benzyloxycarbonyl and ethyl amino groups are added through specific chemical reactions.

  • Purification: Techniques like chromatography are used to ensure the purity of the final product.

Chemical Reactivity

The compound participates in various chemical reactions typical for amino acids and piperidine derivatives, including nucleophilic substitutions and amide bond formations. The benzyloxycarbonyl group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

Reaction TypeDescription
Nucleophilic SubstitutionInvolves the replacement of a leaving group by a nucleophile
Amide Bond FormationInvolves the coupling of the carboxylic acid group with an amine

Biological Applications

[(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its interactions with biological macromolecules, such as receptors and enzymes, are critical for its therapeutic effects.

Potential ApplicationDescription
Therapeutic EffectsInteraction with receptors and enzymes for potential therapeutic benefits
Drug DevelopmentUsed as a building block or intermediate in the synthesis of drugs

Research Findings

Empirical studies indicate that variations in substituents can significantly affect the biological properties of [(R)-3-(Benzyloxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid. Quantitative data on binding affinities and kinetic parameters would typically be derived from biochemical assays or computational modeling studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator